4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, also known as CSPC-126, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Cytotoxicity Studies and Anticancer Potential
Thiosemicarbazones (TSCs) exhibit diverse biological activities, including cytotoxic properties . In this context, the compound has been investigated for its potential as an anticancer agent. Researchers have synthesized ruthenium(II)-p-cymene complexes containing this thiosemicarbazone ligand. These complexes were evaluated for their cytotoxicity against cancer cell lines such as NCI-H460, A549, and MDA-MB-231. While the complexes did not surpass the potency of cisplatin, they demonstrated efficacy, particularly the complex derived from HL1 (the ligand obtained from the condensation of 4-methoxybenzyl thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one) .
Antibacterial and Antiviral Properties
Thiosemicarbazones have also shown antibacterial and antiviral activities . Although specific studies on this particular compound are scarce, its structural features suggest potential in these areas. Further investigations could explore its effectiveness against bacterial and viral pathogens.
Coordination Chemistry and Metal Complexes
Thiosemicarbazones readily coordinate with metal ions due to their versatile binding modes . The compound’s chelating ability allows it to form stable complexes with metals like ruthenium. Researchers have characterized the coordination behavior of this ligand, emphasizing its iminic and sulfur atoms in a five-membered chelate ring. The presence of different isomers in triflate salts and chloride complexes highlights its structural flexibility .
Synthetic Routes and Derivatives
Efficient synthetic routes for related compounds, such as 1-(4-methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole, have been reported . These derivatives may offer additional applications beyond the parent compound.
properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-6-2-15(3-7-18)14-28-20(24)22-17-10-12-23(13-11-17)29(25,26)19-8-4-16(21)5-9-19/h2-9,17H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBVSRWVIVDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.